molecular formula C32H63ClN4O16 B8125015 N-(Azido-peg4)-n-bis(peg4-acid) hydrochloride salt

N-(Azido-peg4)-n-bis(peg4-acid) hydrochloride salt

Cat. No.: B8125015
M. Wt: 795.3 g/mol
InChI Key: AXEXVPGEFVKGKP-UHFFFAOYSA-N
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Description

N-(Azido-peg4)-n-bis(peg4-acid) hydrochloride salt is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its extensive ethoxy chain and the presence of both azido and carboxy functional groups, making it a versatile molecule for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-peg4)-n-bis(peg4-acid) hydrochloride salt typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of azidoethanol with ethylene oxide to form a series of ethoxy-extended intermediates. These intermediates are then further reacted with carboxylic acid derivatives to introduce the carboxy functional group .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(Azido-peg4)-n-bis(peg4-acid) hydrochloride salt undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The azido group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry .

Scientific Research Applications

N-(Azido-peg4)-n-bis(peg4-acid) hydrochloride salt is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the development of bioconjugates and as a linker in drug delivery systems.

    Medicine: It is explored for its potential in targeted drug delivery and as a component in diagnostic assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Azido-peg4)-n-bis(peg4-acid) hydrochloride salt involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and the development of targeted therapeutics. The carboxy group allows for further functionalization and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(2-Azidoethoxy)ethoxy]ethanol: Similar in structure but lacks the carboxy group, limiting its applications in bioconjugation.

    3-[2-[2-(2-Aminoethoxy)ethoxy]propanoic acid: Contains an amino group instead of an azido group, offering different reactivity and applications.

    2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]propanoic acid: Similar but with a shorter ethoxy chain, affecting its solubility and reactivity.

Uniqueness

The uniqueness of N-(Azido-peg4)-n-bis(peg4-acid) hydrochloride salt lies in its combination of azido and carboxy functional groups, along with its extensive ethoxy chain. This combination provides versatility in chemical modifications and applications across various fields .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62N4O16.ClH/c33-35-34-3-9-43-15-21-49-27-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-31(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-32(39)40;/h1-30H2,(H,37,38)(H,39,40);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEXVPGEFVKGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H63ClN4O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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